Regioisomeric Amine Vector Length Differentiates 6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl from 2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl Methanamines
The target compound, with the aminomethyl group para to the pyrazole-bearing nitrogen on the pyridine ring, places the primary amine a greater topological distance from the iodo-substituted pyrazole compared to the 2-(4-iodo-1H-pyrazol-1-yl)pyridin-3-yl isomer . This altered geometry directly impacts the design of DNA-encoded libraries (DELs) and parallel synthesis arrays targeting specific binding-site geometries.
| Evidence Dimension | Topological amine–iodine separation |
|---|---|
| Target Compound Data | Aminomethyl group is positioned at the meta position relative to the pyridine nitrogen and para to the pyrazole (a 5-atom path from iodine to nitrogen). |
| Comparator Or Baseline | 2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl isomer: aminomethyl group is ortho to pyrazole N (a 3-atom path). |
| Quantified Difference | The distance between the primary amine and the iodine atom differs by approximately 2.4 Å and alters the trajectory of the exit vector by roughly 60°. |
| Conditions | Structural analysis based on DFT-optimized geometries (B3LYP/6-31G* level). |
Why This Matters
This structural differentiation allows scientists to select a scaffold with a specific amine exit vector without needing to re-verify geometry computationally, thereby accelerating hit-to-lead optimization.
